molecular formula C11H15ClN2O3S B8684112 1-Butylsulfonyl-3-(4-chlorophenyl)urea CAS No. 5454-61-5

1-Butylsulfonyl-3-(4-chlorophenyl)urea

Katalognummer: B8684112
CAS-Nummer: 5454-61-5
Molekulargewicht: 290.77 g/mol
InChI-Schlüssel: YPYXKYUXMMOFOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylsulfonyl-3-(4-chlorophenyl)urea (CAS Number: 5454-61-5) is a synthetic urea derivative with a molecular formula of C 11 H 15 ClN 2 O 3 S and a molecular weight of 290.76600 g/mol . This research chemical features a sulfonylurea backbone, a scaffold recognized in medicinal chemistry for its potential in modulating protein-protein interactions and enzyme activity. The compound's structure incorporates both a butylsulfonyl group and a 4-chlorophenyl moiety, which contribute to its specific physicochemical properties, including a calculated density of 1.359 g/cm³ and a refractive index of 1.578 . Urea derivatives, particularly those with sulfonyl groups, represent a valuable class of compounds in chemical biology and drug discovery research . They are frequently explored as key chemical tools for inhibiting specific protein targets. The structural architecture of 1-Butylsulfonyl-3-(4-chlorophenyl)urea makes it a candidate for research focused on developing molecular probes for biological systems. Recent scientific literature highlights the continued investigation of structurally related urea and sulfonamide compounds for various pharmacological applications, underscoring the research relevance of this chemical class . Applications & Research Value: This compound is supplied as a high-purity chemical reference standard for use in analytical method development, chemical synthesis, and structure-activity relationship (SAR) studies. Researchers utilize this chemical as a building block in medicinal chemistry programs and as a precursor for the synthesis of more complex molecules. Its well-defined structure makes it suitable for investigating intermolecular interactions and metabolic stability in preclinical research settings. Important Note: This product is intended for research purposes only in laboratory settings. It is not for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult the Safety Data Sheet (SDS) before use.

Eigenschaften

CAS-Nummer

5454-61-5

Molekularformel

C11H15ClN2O3S

Molekulargewicht

290.77 g/mol

IUPAC-Name

1-butylsulfonyl-3-(4-chlorophenyl)urea

InChI

InChI=1S/C11H15ClN2O3S/c1-2-3-8-18(16,17)14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI-Schlüssel

YPYXKYUXMMOFOS-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)(=O)NC(=O)NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes critical distinctions between 1-butylsulfonyl-3-(4-chlorophenyl)urea and analogous urea derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Application/Activity Key Properties
1-Butylsulfonyl-3-(4-chlorophenyl)urea C₁₁H₁₅ClN₂O₃S 314.8 (calc.) Butylsulfonyl, 4-chlorophenyl Dye intermediate Melting point 105–107°C
Diflubenzuron C₁₄H₉ClF₂N₂O₃ 310.68 2,6-Difluorobenzoyl, 4-chlorophenyl Insect growth regulator Inhibits chitin synthesis
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 208.65 Propargyl, 4-chlorophenyl Research chemical Potential kinase inhibitor
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ 290.74 Benzyl, methoxy, 4-chlorophenyl Not specified High lipophilicity
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea C₁₄H₁₀ClF₃N₂O₂ 330.69 Trifluoromethyl, hydroxyphenyl Pharmaceutical research Enhanced solubility via -OH group

Key Findings from Comparative Analysis

Physicochemical Properties
  • Electron-Withdrawing Groups : The butylsulfonyl group in the target compound enhances stability and reactivity compared to simpler derivatives like p-chlorophenyl urea (C₇H₇ClN₂O) . Similarly, the trifluoromethyl group in 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea improves metabolic stability .

Vorbereitungsmethoden

Stepwise Amine Coupling

  • Reagents :

    • 4-Chloroaniline (1.0 eq)

    • 1-Butylsulfonyl isocyanate (1.2 eq)

    • 1,2,4-Trichlorobenzene (solvent)

    • Dimethylamine gas (catalyst)

  • Conditions :

    • Temperature: 160–225°C under reflux

    • Pressure: Ambient, with ammonia byproduct removal via distillation

    • Time: 2–4 hours

  • Mechanism :
    The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the sulfonyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. Excess dimethylamine accelerates the reaction by deprotonating the aniline, enhancing nucleophilicity.

  • Yield and Purity :

    • Yield : 83–90% (crude)

    • Purity : >97% after recrystallization from 1,2,4-trichlorobenzene

One-Pot Sulfonylation-Urea Formation

A modified one-pot approach combines sulfonylation and urea formation, reducing isolation steps. This method, adapted from thioaugmented sulfonylurea syntheses, employs phosphoryl chloride (POCl₃) as a dehydrating agent:

Reaction Protocol

  • Reagents :

    • 4-Chlorophenylurea (1.0 eq)

    • 1-Butanesulfonyl chloride (1.5 eq)

    • POCl₃ (2.0 eq)

    • DIPEA (N,N-diisopropylethylamine, 3.0 eq)

  • Procedure :

    • 4-Chlorophenylurea is suspended in anhydrous toluene.

    • POCl₃ and DIPEA are added dropwise at 0°C.

    • 1-Butanesulfonyl chloride is introduced, and the mixture is refluxed at 110°C for 2 hours.

  • Workup :

    • The reaction is quenched with ice-water, and the precipitate is filtered.

    • Purification via column chromatography (hexanes/ethyl acetate, 3:1) yields the product.

  • Key Data :

    • Yield : 78%

    • Melting Point : 105–107°C (lit.)

    • Purity : 99% (HPLC)

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale synthesis, solid-phase methods improve reproducibility. A protocol using polymer-supported reagents involves:

Immobilized Sulfonylating Agent

  • Resin Functionalization :

    • Wang resin is functionalized with 1-butylsulfonyl chloride via SN2 reaction.

  • Urea Coupling :

    • 4-Chloroaniline is introduced in DMF at 50°C for 12 hours.

    • Cleavage from the resin using TFA/water (95:5) releases the product.

  • Advantages :

    • Yield : 85%

    • Scalability : Batch sizes up to 10 kg reported.

Comparative Analysis of Methods

Parameter Stepwise Coupling One-Pot Synthesis Solid-Phase
Yield (%)83–907885
Purity (%)979998
Reaction Time (h)2–4212
ScalabilityPilot-scaleLab-scaleIndustrial-scale
Cost EfficiencyModerateHighLow

Critical Factors Influencing Reaction Success

  • Solvent Choice : Polar aprotic solvents (e.g., toluene, chlorobenzene) enhance sulfonyl chloride reactivity.

  • Temperature Control : Exothermic reactions require gradual heating to prevent decomposition.

  • Catalyst Use : Dimethylamine gas or DIPEA improves reaction kinetics by neutralizing HCl byproducts.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation is minimized by using a 1.2:1 molar ratio of sulfonyl chloride to urea.

  • Purification Difficulties : Recrystallization from 1,2,4-trichlorobenzene removes unreacted aniline .

Q & A

Q. What are the optimal synthetic routes for 1-Butylsulfonyl-3-(4-chlorophenyl)urea, and how can purity be maximized?

Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorophenylurea derivatives and butylsulfonyl chloride. Multi-step protocols (e.g., coupling under anhydrous conditions with bases like triethylamine) are recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final product identity via 1^1H/13^13C NMR .

Q. How is the structural integrity of 1-Butylsulfonyl-3-(4-chlorophenyl)urea validated in experimental settings?

Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl) and sulfonyl/urea linkages (δ 3.0–3.5 ppm for butylsulfonyl).
  • FTIR : Verify urea C=O stretch (~1650 cm1^{-1}) and sulfonyl S=O (~1350 cm1^{-1}).
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the solid state (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length, halogen substitution) influence the bioactivity of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Synthesize analogs with varying sulfonyl groups (e.g., methyl, hexyl) and halogen substituents (e.g., fluoro, bromo).
  • Test bioactivity via enzyme inhibition assays (e.g., urease or kinase targets) or antimicrobial screens.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Correlate with experimental IC50_{50} values .

Q. What experimental strategies resolve discrepancies in solubility and stability data for 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

  • Solubility : Measure in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC-UV. Compare with predicted logP values (e.g., ChemAxon).
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and humidity. Monitor decomposition via LC-MS and identify degradation products .

Q. How can researchers optimize the compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

  • Microencapsulation : Use PLGA nanoparticles to enhance bioavailability.
  • Buffer compatibility : Test stability in PBS, serum, and simulated gastric fluid. Adjust pH to minimize hydrolysis of the urea moiety.
  • Pharmacokinetics : Perform LC-MS/MS plasma profiling in rodent models to determine half-life and metabolite formation .

Data Analysis and Mechanistic Questions

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate LD50_{50}/EC50_{50}.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Use principal component analysis (PCA) to identify correlated toxicity endpoints (e.g., liver enzymes, histopathology) .

Q. How can conflicting results in receptor-binding assays be reconciled?

Methodological Answer :

  • Validate assay conditions: Ensure consistent protein concentration (e.g., 1–10 nM), temperature (25°C vs. 37°C), and buffer ionic strength.
  • Perform competitive binding assays with radiolabeled ligands (e.g., 3^3H-1-Butylsulfonyl-3-(4-chlorophenyl)urea) to calculate Kd_d/Bmax_{max}.
  • Replicate findings across orthogonal methods (e.g., SPR, ITC) .

Mechanistic and Translational Questions

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH. Identify metabolites via UPLC-QTOF-MS.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC50_{50}.
  • Docking simulations : Map binding poses to CYP active sites (e.g., CYP2C9, CYP3A4) to predict metabolic hotspots .

Q. How can researchers design assays to evaluate the environmental persistence of 1-Butylsulfonyl-3-(4-chlorophenyl)urea?

Methodological Answer :

  • Soil/sediment studies : Monitor degradation via LC-MS under aerobic/anaerobic conditions. Measure half-life (t1/2_{1/2}) and partition coefficients (Koc_{oc}).
  • Ecotoxicology : Test effects on Daphnia magna (LC50_{50}) and algal growth inhibition (OECD 201). Compare with EPA guidelines for emerging contaminants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.